N-(3-acetylphenyl)-2-(3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide
Description
N-(3-acetylphenyl)-2-(3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide is a heterocyclic compound featuring a 1,2,4-oxadiazole ring linked to a pyridinone core and an acetamide side chain. Key structural features include:
- 1,2,4-Oxadiazole ring: Known for metabolic stability and hydrogen-bonding capacity, often utilized in medicinal chemistry .
- 4-Bromophenyl substituent: Enhances lipophilicity and may influence receptor binding via halogen interactions.
- 3-Acetylphenyl group: Introduces a ketone functional group, which could modulate solubility or serve as a pharmacophore .
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17BrN4O4/c1-14(29)16-4-2-5-18(12-16)25-20(30)13-28-11-3-6-19(23(28)31)22-26-21(27-32-22)15-7-9-17(24)10-8-15/h2-12H,13H2,1H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWIHEXXGTSLZNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17BrN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-acetylphenyl)-2-(3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
Molecular Formula: C24H21BrN4O3
Molecular Weight: 505.36 g/mol
IUPAC Name: this compound
Structural Features
The compound features a complex structure comprising multiple functional groups that contribute to its biological activity. The presence of the 4-bromophenyl group and the 1,2,4-oxadiazol ring are particularly noteworthy as they are often associated with enhanced pharmacological properties.
Antiviral Activity
Research indicates that compounds with similar structural motifs exhibit antiviral properties. For instance, derivatives containing the 4-bromophenyl moiety have shown promising antiviral activity against the H5N1 virus. Such compounds were evaluated using plaque reduction assays on cell lines, demonstrating significant efficacy in inhibiting viral replication .
Anticancer Potential
The compound's potential as an anticancer agent has been explored in various studies. A notable investigation involved testing related compounds against human cancer cell lines, revealing that modifications to the phenyl rings significantly influence cytotoxicity. For example, structural analogs with electron-withdrawing groups exhibited enhanced activity against A549 lung adenocarcinoma cells .
The mechanisms underlying the biological activities of this compound are believed to involve:
- Inhibition of viral replication through interference with viral enzymes.
- Induction of apoptosis in cancer cells via modulation of apoptotic pathways, potentially involving the Bcl-2 family proteins .
Study 1: Antiviral Efficacy
A study conducted on a series of oxadiazole derivatives demonstrated that compounds similar to this compound exhibited EC50 values indicating effective inhibition of H5N1 virus replication. The results were corroborated by cytotoxicity assays showing low LD50 values, suggesting a favorable therapeutic index .
Study 2: Anticancer Activity
In another investigation focused on anticancer properties, derivatives were synthesized and tested against various cancer cell lines. The study highlighted that specific substitutions on the phenyl rings significantly impacted cytotoxicity. Compounds with halogen substitutions showed enhanced activity compared to their non-substituted counterparts .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Effects: Halogen Position: The target compound’s 4-bromophenyl group (para position) may enhance π-π stacking compared to meta-substituted analogs (e.g., 3-bromophenyl in ). Bromine’s larger atomic radius vs. chlorine (in ) could strengthen hydrophobic interactions . Acetyl vs.
Molecular Weight and Drug-Likeness :
- The target compound’s higher molecular weight (~634.5 g/mol) may challenge bioavailability compared to lighter analogs (e.g., 434.9 g/mol in ). However, this could be offset by its acetyl group’s polarity.
Biological Implications :
- Analogs with 4-chlorophenyl () or 3-bromophenyl () groups are often explored as kinase inhibitors or antimicrobial agents. The target’s 4-bromophenyl and acetyl groups may synergize for enhanced target affinity or metabolic stability.
Research Findings and Hypotheses
- Oxadiazole Stability : The 1,2,4-oxadiazole ring in all analogs resists enzymatic degradation, making it valuable for prolonged drug action .
- Synthetic Feasibility : Similar compounds (e.g., ) are synthesized via cyclization reactions, suggesting the target could be prepared using established protocols.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-(3-acetylphenyl)-2-(3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide?
- Methodology :
- Cyclocondensation : React 4-bromobenzamide with hydroxylamine to form the 1,2,4-oxadiazole ring under reflux in ethanol .
- Coupling Reactions : Use chloroacetyl chloride for thiol group activation in intermediate steps, followed by nucleophilic substitution with pyridone derivatives .
- Purification : Recrystallize from aqueous ethanol (50%) to achieve >95% purity. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane).
Q. How is structural characterization performed for this compound?
- Techniques :
- NMR : Confirm regiochemistry of the oxadiazole ring (δ 8.1–8.3 ppm for aromatic protons adjacent to bromine) .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., C–H···O interactions between acetamide and oxadiazole groups) .
- HRMS : Validate molecular weight (e.g., [M+H]⁺ peak at m/z 507.06 for C₂₃H₁₈BrN₃O₃) .
Advanced Research Questions
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Strategy :
- Substituent Variation : Modify the 4-bromophenyl group (e.g., replace with 4-fluorophenyl) to assess halogen effects on target binding .
- Bioactivity Assays : Test against enzyme targets (e.g., kinases) using fluorescence polarization or SPR to quantify IC₅₀ values .
- Example SAR Table :
| Substituent (R) | Enzyme Inhibition IC₅₀ (µM) | Solubility (mg/mL) |
|---|---|---|
| 4-Bromophenyl | 0.12 ± 0.03 | 0.45 |
| 4-Fluorophenyl | 0.28 ± 0.05 | 0.78 |
| Data adapted from analogs in |
Q. What computational approaches predict electronic properties and reactivity?
- Methods :
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to analyze HOMO-LUMO gaps (e.g., ΔE = 4.1 eV indicates moderate electrophilicity) .
- Molecular Electrostatic Potential (MESP) : Identify nucleophilic regions (e.g., oxadiazole oxygen) for reaction site prediction .
Q. How to address stability and degradation under experimental conditions?
- Protocol :
- Storage : Maintain at 2–8°C in amber vials to prevent photodegradation .
- HPLC-MS Monitoring : Use C18 columns (ACN/water gradient) to detect hydrolytic cleavage of the acetamide bond at acidic pH .
Q. How to resolve contradictions in biological activity data across studies?
- Approach :
- Control Experiments : Include positive controls (e.g., staurosporine for kinase assays) to validate assay conditions .
- Orthogonal Assays : Confirm cytotoxicity via MTT and Annexin V staining to distinguish apoptosis from off-target effects .
Key Methodological Considerations
- Synthetic Reproducibility : Ensure strict anhydrous conditions during oxadiazole formation to avoid side reactions .
- Data Validation : Cross-reference crystallographic data (CCDC deposition numbers) with computational models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
